Fmoc-5-fluoro-D-tryptophan

Übersicht

Beschreibung

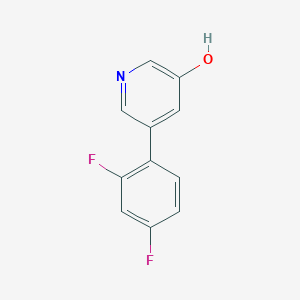

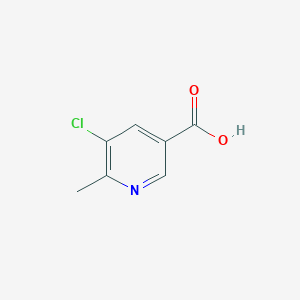

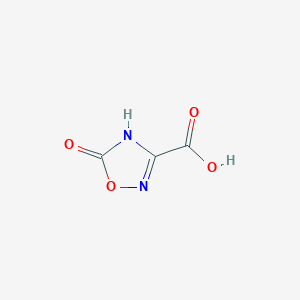

Fmoc-5-fluoro-DL-tryptophan is a compound with the molecular formula C26H21FN2O4 and a molecular weight of 444.46 . It is a protected form of 5-fluoro-L-tryptophan, a compound that selectively binds to human serum albumin (HSA), the most abundant protein in the circulatory system .

Synthesis Analysis

The synthesis of Fmoc-5-fluoro-DL-tryptophan involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which allows for very rapid and highly efficient synthesis of peptides . The Fmoc group is considered a major landmark in the history of the chemical synthesis of peptides .Molecular Structure Analysis

The linear formula of Fmoc-5-fluoro-DL-tryptophan is C26H21FN2O4 . The structure of the compound includes a fluorine atom, which has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Chemical Reactions Analysis

Exogenous 5-fluoro-Trp is incorporated into proteins in normal protein synthesis . This provides a method for studying enzyme mechanisms by NMR . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method in enzyme-catalyzed synthesis methods .Physical And Chemical Properties Analysis

Fmoc-5-fluoro-DL-tryptophan appears as a white to off-white powder . It has a melting point range of 161 - 178 °C . The optical rotation is [a]D20 = -20.5 ± 2 ° (C = 1 in DMF) .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-5-fluoro-DL-tryptophan is commonly used as a building block in peptide synthesis . It is used to create complex peptide structures for various research applications .

Enzyme Function Study

This compound has been used to study enzyme function . By incorporating Fmoc-5-fluoro-DL-tryptophan into peptide sequences, researchers can investigate how enzymes interact with this modified amino acid .

Development of Therapeutic Agents

Fmoc-5-fluoro-DL-tryptophan has been used to develop novel therapeutic agents . For instance, it has been used in the development of anticancer drugs .

Protein Binding Studies

N-Fmoc-5-fluoro-L-tryptophan, a protected form of 5-fluoro-L-tryptophan, selectively binds to human serum albumin (HSA), the most abundant protein in the circulatory system . This property can be used in studies investigating protein-ligand interactions .

Precursor to Neurotransmitters

5-Fluoro-L-tryptophan, a derivative of L-Tryptophan, is a metabolic precursor of Norepinephrine and Serotonin . Therefore, Fmoc-5-fluoro-DL-tryptophan could potentially be used in research related to these neurotransmitters .

Hydrogel Formation

Fmoc-5-fluoro-DL-tryptophan can be used in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can be used as drug delivery systems and diagnostic tools for imaging .

Safety and Hazards

Zukünftige Richtungen

The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow for very rapid and highly efficient synthesis of peptides . This makes it an even more valuable resource for research in the post-genomic world . The development and use of this Na-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are areas of ongoing research .

Wirkmechanismus

Target of Action

Fmoc-5-fluoro-D-tryptophan is a derivative of the amino acid tryptophan . Its primary target is human serum albumin (HSA) , the most abundant protein in the circulatory system . HSA plays a crucial role in the transport of various substances, including hormones, fatty acids, and drugs .

Mode of Action

Fmoc-5-fluoro-D-tryptophan selectively binds to HSA . This interaction enhances the compound’s stability and hydrophobicity, making it an effective building block in peptide synthesis .

Biochemical Pathways

As a derivative of l-tryptophan, it may influence the metabolic pathways ofNorepinephrine and Serotonin , neurotransmitters that play key roles in mood regulation and neurological function.

Pharmacokinetics

Its interaction with hsa may influence its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of Fmoc-5-fluoro-D-tryptophan’s action are largely dependent on its role in peptide synthesis . By enhancing the stability and hydrophobicity of peptides, it may influence the function and efficacy of peptide-based drugs .

Action Environment

The action, efficacy, and stability of Fmoc-5-fluoro-D-tryptophan can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . More research is needed to fully understand how other environmental factors, such as pH and temperature, might impact its action.

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFXTRKMFUWKHR-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-5-fluoro-D-tryptophan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3094394.png)

![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)

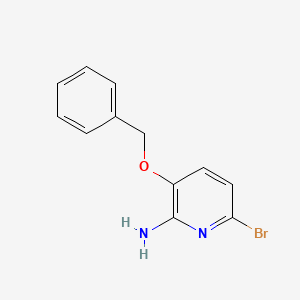

![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)

![1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B3094435.png)